N-(4-(N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)sulfamoyl)phenyl)acetamide
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Description
N-(4-(N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H21N5O4S and its molecular weight is 427.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target key enzymes in the prostaglandin (pg) biosynthesis from arachidonic acid .
Mode of Action
Compounds with similar structures have been known to exert their effects mainly through inhibition of cyclooxygenases (coxs), key enzymes in the prostaglandin (pg) biosynthesis from arachidonic acid .
Biochemical Pathways
The compound likely affects the prostaglandin biosynthesis pathway. Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in inflammation and other physiological functions .
Result of Action
Similar compounds have been known to have anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
It is known that the compound can form hydrogen bonds through its amine and amide groups . These interactions could potentially influence its role in biochemical reactions and its interactions with enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is known that the compound can form hydrogen bonds with other molecules, which could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[4-[[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-13-21-19(12-20(22-13)29-3)24-16-4-6-17(7-5-16)25-30(27,28)18-10-8-15(9-11-18)23-14(2)26/h4-12,25H,1-3H3,(H,23,26)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHGQCTWWKUGHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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